molecular formula C22H29N3O3 B11670184 4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol

4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol

Cat. No.: B11670184
M. Wt: 383.5 g/mol
InChI Key: HTEAUZCUYHSDJH-UHFFFAOYSA-N
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Description

4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring, a dimethylphenyl group, and a dimethoxyphenol moiety

Preparation Methods

The synthesis of 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENOL typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylbenzyl chloride with piperazine to form 4-[(2,4-dimethylphenyl)methyl]piperazine.

    Condensation Reaction: The piperazine derivative is then reacted with 2,6-dimethoxyphenol in the presence of a suitable condensing agent to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenolic hydroxyl groups can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENOL has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenolic groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENOL include:

These compounds share structural similarities, such as the presence of piperazine rings and aromatic groups, but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.

By comparing these compounds, researchers can identify unique features and optimize the structure of 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENOL for specific applications.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H29N3O3/c1-16-5-6-19(17(2)11-16)15-24-7-9-25(10-8-24)23-14-18-12-20(27-3)22(26)21(13-18)28-4/h5-6,11-14,26H,7-10,15H2,1-4H3

InChI Key

HTEAUZCUYHSDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)O)OC)C

Origin of Product

United States

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